molecular formula C12H7ClN2O4 B1480954 6-(Benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylic acid CAS No. 2098113-24-5

6-(Benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylic acid

Cat. No.: B1480954
CAS No.: 2098113-24-5
M. Wt: 278.65 g/mol
InChI Key: YOGHRXXJQBNGQU-UHFFFAOYSA-N
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Description

6-(Benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylic acid is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with a pyridazine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

6-(Benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as alpha-amylase, by forming hydrogen bonds with catalytic residues like E233 and D197 . Additionally, it can interact with proteins involved in cell signaling pathways, potentially affecting their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis and cause cell cycle arrest in cancer cell lines, such as HeLa cells . These effects are likely mediated through its interactions with key signaling molecules and transcription factors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it inhibits enzyme activity by forming hydrogen bonds with active site residues, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged cell cycle arrest and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may induce adverse effects, such as toxicity and organ damage. These threshold effects highlight the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . These metabolic interactions can influence the overall efficacy and safety of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in certain tissues, affecting its localization and bioavailability . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[d][1,3]dioxole ring, followed by chlorination and subsequent coupling with a pyridazine derivative. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives and oxidized benzo[d][1,3]dioxole compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6-(Benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It is investigated as a lead compound in drug discovery programs targeting various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylic acid
  • 5-(Benzo[d][1,3]dioxol-5-yl)-2-chloropyridazine-4-carboxylic acid
  • 6-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridazine-3-carboxylic acid

Uniqueness

6-(Benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine atom and the carboxylic acid group on the pyridazine ring can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-chloropyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O4/c13-11-7(12(16)17)4-8(14-15-11)6-1-2-9-10(3-6)19-5-18-9/h1-4H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGHRXXJQBNGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C(=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501174798
Record name 4-Pyridazinecarboxylic acid, 6-(1,3-benzodioxol-5-yl)-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098113-24-5
Record name 4-Pyridazinecarboxylic acid, 6-(1,3-benzodioxol-5-yl)-3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2098113-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridazinecarboxylic acid, 6-(1,3-benzodioxol-5-yl)-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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